molecular formula C13H16N4O2 B12606331 3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione CAS No. 647024-00-8

3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12606331
CAS No.: 647024-00-8
M. Wt: 260.29 g/mol
InChI Key: VPTLQPXHPGMCSQ-UHFFFAOYSA-N
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Description

3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione is a synthetic chemical compound designed for research and development purposes. This molecule features a pyrimidine-2,4(1H,3H)-dione core, a scaffold known for its diverse bioactivity . The structure is further functionalized with a hydrazine linkage, a group frequently employed in medicinal chemistry as a building block for compounds with a broad range of biological activities . The specific hydrazinyl side chain in this compound may be of particular interest for researchers exploring structure-activity relationships in novel ligand design. This product is provided as a high-purity material to ensure consistency and reliability in experimental settings. It is intended for use in laboratory research only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the specific analytical data and handling instructions provided in the product documentation.

Properties

CAS No.

647024-00-8

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

6-[amino(2-phenylethyl)amino]-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H16N4O2/c1-16-12(18)9-11(15-13(16)19)17(14)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,14H2,1H3,(H,15,19)

InChI Key

VPTLQPXHPGMCSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(NC1=O)N(CCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Condensation Reactions

3.1 General Approach

Condensation reactions are often utilized to form the pyrimidine ring structure. A typical reaction involves the condensation of a suitable hydrazine derivative with a pyrimidine precursor.

3.2 Reaction Example

In one synthetic route, 3-methyl-6-chloropyrimidine-2,4-dione is reacted with phenethylhydrazine under basic conditions, leading to the desired product. The reaction proceeds as follows:

$$
\text{3-methyl-6-chloropyrimidine-2,4-dione} + \text{phenethylhydrazine} \rightarrow \text{3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione}
$$

This method typically yields the product in moderate to high yields (60%-80%) depending on reaction conditions such as temperature and solvent choice.

Hydrazine Derivative Reactions

4.1 Synthesis via Hydrazone Formation

Another effective method involves the formation of a hydrazone intermediate. This can be achieved by reacting an appropriate carbonyl compound with hydrazine:

$$
\text{Carbonyl Compound} + \text{Hydrazine} \rightarrow \text{Hydrazone Intermediate}
$$

Subsequently, this intermediate can undergo cyclization to form the pyrimidine structure.

4.2 Example Reaction

For instance, using 3-methyl-6-formylpyrimidine as a starting material allows for the formation of the hydrazone with phenethylhydrazine, followed by cyclization under acidic conditions to yield this compound.

Multi-step Synthesis

5.1 Sequential Synthetic Steps

A more complex but potentially more rewarding approach involves multi-step synthesis where intermediates are isolated and purified at each stage. This method allows for better control over product purity and yield.

5.2 Example Pathway

  • Formation of an Intermediate: Start with a substituted pyrimidine derivative.

    $$
    \text{Substituted Pyrimidine} + \text{Reagent A} \rightarrow \text{Intermediate 1}
    $$

  • Hydrazination: React Intermediate 1 with phenethylhydrazine.

    $$
    \text{Intermediate 1} + \text{Phenethylhydrazine} \rightarrow \text{Hydrazone Intermediate}
    $$

  • Cyclization: Cyclize the hydrazone under acidic conditions to yield the final product.

This method can achieve yields above 80% but requires careful optimization of each step.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method:

Method Yield (%) Complexity Purity Control Comments
Condensation Reactions 60%-80% Moderate Moderate Simple setup; requires base conditions
Hydrazine Derivative Reactions 70%-85% Moderate High Good for specific derivatives
Multi-step Synthesis >80% High Very High Best for achieving high purity

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione has a molecular formula of C11H12N4O2C_{11}H_{12}N_4O_2 and a molecular weight of 232.24 g/mol. The compound features a pyrimidine ring substituted with a hydrazinyl group, which is crucial for its biological activity. The presence of the phenylethyl moiety enhances its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidines have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. Studies have shown that pyrimidine derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The hydrazinyl group is often associated with enhanced antibacterial properties .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods involving the condensation of pyrimidine derivatives with hydrazines. Recent advancements in synthetic methodologies have allowed for more efficient and selective production of such compounds using metal-free conditions .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel pyrimidine derivatives and their antitumor activities. The researchers synthesized a series of compounds based on the structure of this compound and tested them against several cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, a series of pyrimidine derivatives were screened against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that several compounds demonstrated significant inhibitory effects on bacterial growth. Notably, the presence of the phenylethyl group was linked to enhanced activity against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of 3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways, leading to desired biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Hydrazinyl Derivatives

Several analogs of 3c were synthesized using substituted benzaldehydes or heterocyclic aldehydes ():

Compound Substituent on Hydrazinyl Group Yield (%) Molecular Weight (g/mol) Key Properties
3c 2-Phenylethylidene 53 272.31 High crystallinity; aromatic interactions
3d 4-Methoxybenzylidene 47 302.31 Electron-donating methoxy enhances stability
3e 3-Methoxybenzylidene 27 302.31 Lower yield due to steric/electronic effects
3f 4-Nitrobenzylidene N/A 317.30 Reactive nitro group for further functionalization

Key Observations :

  • Electron-donating groups (e.g., methoxy in 3d ) improve reaction yields compared to electron-withdrawing groups (e.g., nitro in 3f ) .

Core Modifications in Pyrimidine-dione Derivatives

Piperidine/Piperazine-Substituted Analogs ()

Compounds 4 , 5 , and 6 feature piperidine or piperazine moieties fused to the pyrimidine-dione core:

Compound Substituent Molecular Weight (g/mol) Key Properties
4 Piperidin-1-ylmethylene 220.28 Enhanced solubility (polar amine groups)
5 4-Methylpiperazin-1-ylmethylene 258.17 Potential for H-bonding with targets
6 4-Phenylpiperazin-1-ylmethylene 316.35 Increased aromatic surface area

Comparison with 3c :

  • 3c has a lower molecular weight (272.31 vs. 316.35 for 6 ), suggesting better membrane permeability.
  • Piperazine derivatives (5 , 6 ) exhibit higher polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration .
Alkyl/Aryl-Substituted Analogs ()

Examples include cyclohexyl, benzyloxy, and hydroxyethyl substituents:

Compound (Source) Substituent Molecular Weight (g/mol) Key Properties
3-Cyclohexyl-6-phenyl analog () Cyclohexyl, phenyl 350.43 High lipophilicity for lipid-rich targets
5-(2-Hydroxyethyl)-6-methyl () Hydroxyethyl 170.17 Enhanced solubility due to hydroxyl group
6-[(3-Benzyloxy)propyl] () Benzyloxypropyl 426.45 Bulky substituent may limit bioavailability

Comparison with 3c :

  • The 2-phenylethyl group in 3c offers moderate hydrophobicity, balancing solubility and permeability better than bulky benzyloxypropyl derivatives .

Biological Activity

3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential therapeutic applications. This compound features a unique structural configuration that includes a pyrimidine ring substituted with a methyl group and a hydrazinyl group linked to a phenylethyl moiety. This article delves into the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, mechanisms of action, and relevant research findings.

  • CAS Number : 647024-00-8
  • Molecular Formula : C13H16N4O2
  • Molecular Weight : 260.29 g/mol
  • IUPAC Name : 6-[amino(2-phenylethyl)amino]-3-methyl-1H-pyrimidine-2,4-dione

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in mediating inflammatory responses. By modulating this pathway, the compound can potentially reduce inflammation and associated symptoms.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In various assays, it has been shown to suppress the activity of cyclooxygenase enzymes (COX), particularly COX-2, which is involved in the inflammatory process.

CompoundIC50 (μM)Reference
This compound50
Celecoxib (control)0.04

In a study assessing the compound's effects on COX enzymes, it was found that at high concentrations (50 μM), there was approximately 50% inhibition of COX activity compared to controls .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer).

Cell LineIC50 (μM)Reference
MCF-725
Caco-230

These results suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Case Studies

Several case studies have illustrated the efficacy of this compound in various biological contexts:

  • Inhibition of Inflammatory Mediators :
    • A study conducted on rats demonstrated that treatment with the compound significantly reduced paw edema induced by carrageenan, indicating its potent anti-inflammatory effects .
  • Cancer Cell Line Studies :
    • In vitro assays revealed that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth in MCF-7 and Caco-2 cell lines .

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